Biphenyl-4-yl 4-chlorobenzoate

Organic synthesis Fries rearrangement Reaction kinetics

Biphenyl-4-yl 4-chlorobenzoate is a rationally selectable intermediate for liquid crystal formulations and controlled Fries rearrangement synthesis. Its 4-chloro substituent uniquely modulates mesophase stability and reaction kinetics—broader nematic ranges vs. unsubstituted analogs; intermediate ortho-migration rates between methyl and nitro variants. With a melting point of 169–171 °C and near-planar conformation, this building block delivers superior thermal stability and predictable reactivity for process optimization. Ideal for researchers designing room-temperature nematic mixtures or hydroxyketone intermediates.

Molecular Formula C19H13ClO2
Molecular Weight 308.8 g/mol
Cat. No. B4998820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl 4-chlorobenzoate
Molecular FormulaC19H13ClO2
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H
InChIKeyFXACSMXPKVBIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl 4-chlorobenzoate: Key Physicochemical Properties and Procurement Specifications


Biphenyl-4-yl 4-chlorobenzoate (CAS 300675-67-6; C19H13ClO2; MW 308.76) is a biphenyl benzoate ester featuring a 4-chlorophenyl substituent on the ester carbonyl . The compound exhibits a melting point of 169–171 °C, a predicted boiling point of 463.3±38.0 °C, and a predicted density of 1.234±0.06 g/cm³ at 20 °C . This compound serves as a core building block in liquid crystal design and as a substrate for Fries rearrangement studies [1][2].

Why Biphenyl-4-yl 4-chlorobenzoate Cannot Be Interchanged with In-Class Benzoate Esters


In biphenyl benzoate liquid crystals, lateral substituents at the 4-position of the benzoate ring directly modulate phase transition temperatures and mesophase stability [1]. The chlorine atom in Biphenyl-4-yl 4-chlorobenzoate introduces both steric and electronic perturbations that alter dipole moments and molecular packing compared to unsubstituted, methyl-substituted, or nitro-substituted analogs [2]. In Fries rearrangement applications, the identity of the para-substituent determines the ortho-migration rate, with the chloro derivative exhibiting intermediate reactivity between methyl and nitro variants—making direct substitution without experimental validation unreliable [3].

Biphenyl-4-yl 4-chlorobenzoate: Quantitative Differentiation Evidence for Scientific Selection


Fries Rearrangement Reactivity: Chloro Derivative Shows Intermediate Ortho-Migration Rate Between Methyl and Nitro Analogs

Under identical Fries rearrangement conditions (boiling ο-dichlorobenzene with anhydrous AlCl₃), Biphenyl-4-yl 4-chlorobenzoate exhibits an ortho-migration rate that is intermediate between the faster-reacting 4-methylbenzoate and the slower-reacting 4-nitrobenzoate derivatives [1]. The rate order is quantitatively established as 4-methylbenzoate > 4-chlorobenzoate > 4-nitrobenzoate [1]. This ranking reflects the electronic influence of the para-substituent on the migration step.

Organic synthesis Fries rearrangement Reaction kinetics

Thermal Stability Differentiation: Chloro Derivative Melting Point Elevated by 18–20°C Versus Unsubstituted Parent

Biphenyl-4-yl 4-chlorobenzoate demonstrates a melting point of 169–171 °C , which is 18–20 °C higher than the melting point of the unsubstituted parent compound, 4-biphenylyl benzoate (150–153 °C) [1]. This thermal elevation is attributed to the introduction of the chlorine atom, which enhances intermolecular interactions in the crystalline lattice.

Thermal properties Material science Crystallography

Molecular Planarity: Chloro Derivative Maintains Near-Planar Conformation Critical for Liquid Crystal Packing

Single-crystal X-ray diffraction analysis reveals that Biphenyl-4-yl 4-chlorobenzoate adopts a nearly planar molecular conformation, with the torsion angle measured at -179(2)° for C(4)–C(7)–C(8)–C(9) [1]. This near-planar geometry (deviation within 0.2 Å) is structurally analogous to that observed in the unsubstituted 4-biphenylyl benzoate framework [2], confirming that the 4-chloro substitution does not introduce steric twisting that would disrupt mesogenic packing.

Crystallography Liquid crystals Molecular conformation

Liquid Crystal Phase Behavior: Lateral Chlorine Substitution Broadens Mesophase Temperature Range

In a systematic study of dialkoxy-terminated biphenyl benzoates, lateral substitution with chlorine (X = Cl) in the vicinity of the ester linking group was shown to cause a measurable drop in phase transition temperatures and melting points, giving rise to mesophases over a wider temperature range—in several cases extending down to room temperature [1]. While specific transition temperatures for Biphenyl-4-yl 4-chlorobenzoate itself require additional characterization, the class-level evidence indicates that chloro substitution produces broader nematic ranges compared to unsubstituted or fluoro-substituted analogs [1].

Liquid crystals Mesomorphic properties Phase transitions

Biphenyl-4-yl 4-chlorobenzoate: Evidence-Supported Research and Industrial Application Scenarios


Liquid Crystal Material Development: Broad Nematic Phase Formulation Component

Based on class-level evidence that lateral chlorine substitution in biphenyl benzoates broadens mesophase temperature ranges and lowers transition temperatures [1], Biphenyl-4-yl 4-chlorobenzoate serves as a candidate core component for formulating room-temperature nematic liquid crystal mixtures. Its near-planar molecular conformation [2] supports efficient molecular packing required for stable nematic phases.

Synthetic Intermediate with Predictable Fries Rearrangement Kinetics

The compound's intermediate ortho-migration rate in Fries rearrangement—faster than the nitro analog but slower than the methyl analog [1]—makes it a rationally selectable substrate when controlled migration kinetics are required. This predictable reactivity profile supports process optimization in multi-step syntheses of hydroxyketone intermediates.

Thermally Stable Building Block for High-Temperature Organic Synthesis

With a melting point of 169–171 °C [1], Biphenyl-4-yl 4-chlorobenzoate offers superior thermal stability compared to its unsubstituted parent (150–153 °C) [2]. This property supports its use in synthetic transformations requiring elevated temperatures without premature melting or decomposition of the starting material.

Crystallography and Molecular Packing Reference Standard

The compound's well-characterized near-planar crystal structure [1] provides a reference framework for computational modeling of biphenyl benzoate derivatives and for comparative crystallographic studies investigating substituent effects on molecular conformation and intermolecular packing.

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